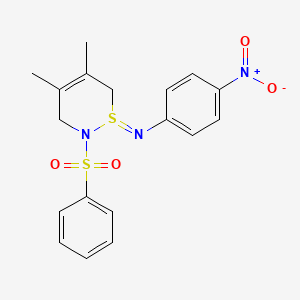

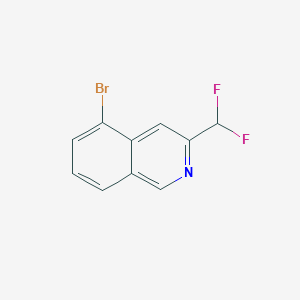

![molecular formula C11H13NO2 B2980847 N-[(3-methoxyphenyl)methyl]prop-2-enamide CAS No. 1156157-22-0](/img/structure/B2980847.png)

N-[(3-methoxyphenyl)methyl]prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[(3-methoxyphenyl)methyl]prop-2-enamide, also known as MPPA, is a chemical compound that has gained attention in the scientific community for its potential use in research applications. MPPA is a derivative of the natural compound curcumin, which is found in turmeric and has been studied for its anti-inflammatory and antioxidant properties. In

Scientific Research Applications

Metabolic Pathway Identification

N-[(3-methoxyphenyl)methyl]prop-2-enamide and related compounds have been the subject of metabolic pathway identification in human urine, using GC/MS and LC/MS to identify specific metabolites. These studies found N-dealkylation, demethylenation followed by O-methylation, and beta-ketone reduction as major metabolic pathways, highlighting the compound's metabolism into its corresponding 4-hydroxy-3-methoxy metabolites (Zaitsu et al., 2009).

Synthetic Utility in Chemistry

The synthetic utility of N-methoxy-N-methylamide, closely related to N-[(3-methoxyphenyl)methyl]prop-2-enamide, has been extensively explored. It has proven to be an excellent acylating agent for organolithium or organomagnesium reagents and a robust equivalent for an aldehyde group, making it a valuable tool in various synthetic endeavors, including in academic research and pharmaceutical industry applications on a kilogram scale (Balasubramaniam & Aidhen, 2008).

Enantioselective Synthesis

Research has also focused on the enantioselective synthesis of derivatives using N-methoxy-N-methylamide, derived from (S)-methylpyroglutamate, allowing the addition of Grignard reagents. Such synthetic routes have enabled the conversion into valuable chemical structures, such as (2S,3R)-1-benzyl-3-hydroxy-2-phenylpiperidine, underscoring the compound's utility in creating enantioselective compounds (Calvez, Chiaroni, & Langlois, 1998).

Molecular Structure and Antioxidant Activity

The molecular structure and antioxidant activity of novel derivatives such as 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide have been analyzed through X-ray diffraction and DFT calculations. Such studies offer insights into the compound's electronic properties and potential for antioxidant applications, demonstrating its relevance in developing new therapeutic agents with antioxidant properties (Demir et al., 2015).

Versatility in Synthetic Chemistry

The versatility of Weinreb amides in synthetic chemistry has been highlighted, with studies showcasing their application in the Knorr pyrrole synthesis. This underscores the broader utility of N-[(3-methoxyphenyl)methyl]prop-2-enamide and related compounds in facilitating the synthesis of complex organic molecules, thus contributing to advancements in the field of synthetic organic chemistry (Alberola et al., 1999).

Safety And Hazards

The safety data sheet (SDS) for “N-[(3-methoxyphenyl)methyl]prop-2-enamide” provides information on its hazards. It is classified under GHS07 and has hazard statements H302, H315, H319, H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name |

N-[(3-methoxyphenyl)methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-3-11(13)12-8-9-5-4-6-10(7-9)14-2/h3-7H,1,8H2,2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEIOOKRZULAQBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3-methoxyphenyl)methyl]prop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

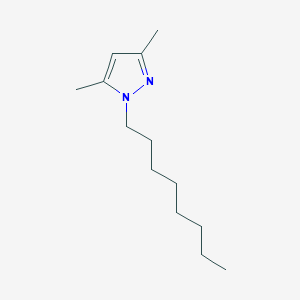

![2-{[7-(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-oxobutyl)-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl]thio}-N-(2-methoxyphenyl)butanamide](/img/structure/B2980764.png)

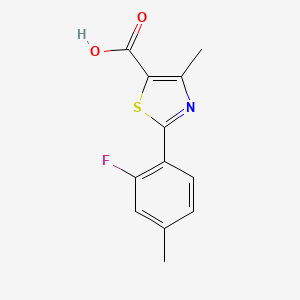

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]-N'-propylethanediamide](/img/structure/B2980765.png)

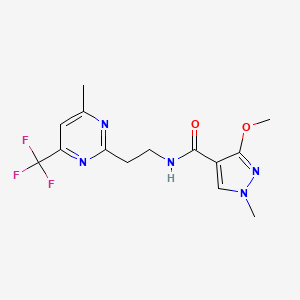

![1-methyl-3-[(3-methylphenyl)methyl]-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2980768.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2980770.png)

![Tert-butyl 4-[[3-(dimethylamino)pyrazin-2-yl]oxymethyl]piperidine-1-carboxylate](/img/structure/B2980779.png)

![7-(4-chlorophenyl)-1-methyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2980781.png)

![2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-isopropylacetamide](/img/structure/B2980783.png)

![N-[1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl]cyclobutanecarboxamide](/img/structure/B2980786.png)